

In-Depth Technical Guide to Nalidixic Acid-d5: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: Nalidixic Acid-d5

Cat. No.: B563879

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This technical guide provides a comprehensive overview of the physical and chemical properties of **Nalidixic Acid-d5**, a deuterated analog of the synthetic antibacterial agent Nalidixic Acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

Nalidixic Acid-d5 is a stable, isotopically labeled form of Nalidixic Acid, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Nalidixic Acid.

Table 1: General and Physical Properties of **Nalidixic Acid-d5**

Property	Value	Source
IUPAC Name	7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid	[1]
Synonyms	7-Methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid	[2]
CAS Number	1189467-36-4	[1]
Molecular Formula	C ₁₂ H ₇ D ₅ N ₂ O ₃	[2]
Molecular Weight	237.27 g/mol	[1][2]
Appearance	Light yellow to light green solid/powder	[2]
Melting Point	227-229 °C (for non-deuterated form)	[3]
Boiling Point	Not available	
Purity	≥98%	

Note: The melting point for **Nalidixic Acid-d5** is expected to be very similar to its non-deuterated counterpart, Nalidixic Acid.

Solubility

The solubility of **Nalidixic Acid-d5** is a critical parameter for its application in various experimental settings. While specific solubility data for the deuterated form is limited, the solubility of Nalidixic Acid provides a reliable reference.

Table 2: Solubility of Nalidixic Acid (Non-deuterated)

Solvent	Solubility	Source
Chloroform	50 mg/mL	[3]
Dimethyl sulfoxide (DMSO)	6 mg/mL	[4]
Acetonitrile	~1 mg/mL	[5]
Ethanol	0.9 mg/mL	[6]
Water	Insoluble	[6]
0.5 M NaOH	~50 mg/mL	[5]

Spectral Data

Spectral analysis is essential for the structural confirmation and purity assessment of **Nalidixic Acid-d5**. Below are the expected spectral characteristics, largely based on the data for Nalidixic Acid.

Table 3: Spectral Data for Nalidixic Acid

Technique	Data	Source
¹ H NMR	A detailed ¹ H NMR spectrum for the non-deuterated form is available, showing characteristic peaks for the aromatic, ethyl, and methyl protons. For the d5 variant, the signals corresponding to the ethyl group would be absent.	[7]
Infrared (IR)	Conforms to the structure.	[8][9]
UV/Vis	λmax: 258, 330 nm	[5]

Experimental Protocols

Synthesis of Nalidixic Acid

The synthesis of Nalidixic Acid typically involves a multi-step process, which can be adapted for the deuterated analog by using deuterated starting materials. A general synthetic scheme is as follows:

- Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. [\[10\]](#)
- Cyclization: The resulting intermediate is heated to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. [\[10\]](#)
- Hydrolysis: The ester is hydrolyzed using a base to yield the corresponding carboxylic acid. [\[10\]](#)
- Alkylation: The acid is then alkylated with deuterated ethyl iodide (iodoethane-d₅) in the presence of a base to introduce the pentadeuterioethyl group, yielding **Nalidixic Acid-d₅**. [\[10\]](#)

A visual representation of a typical synthesis workflow is provided below.

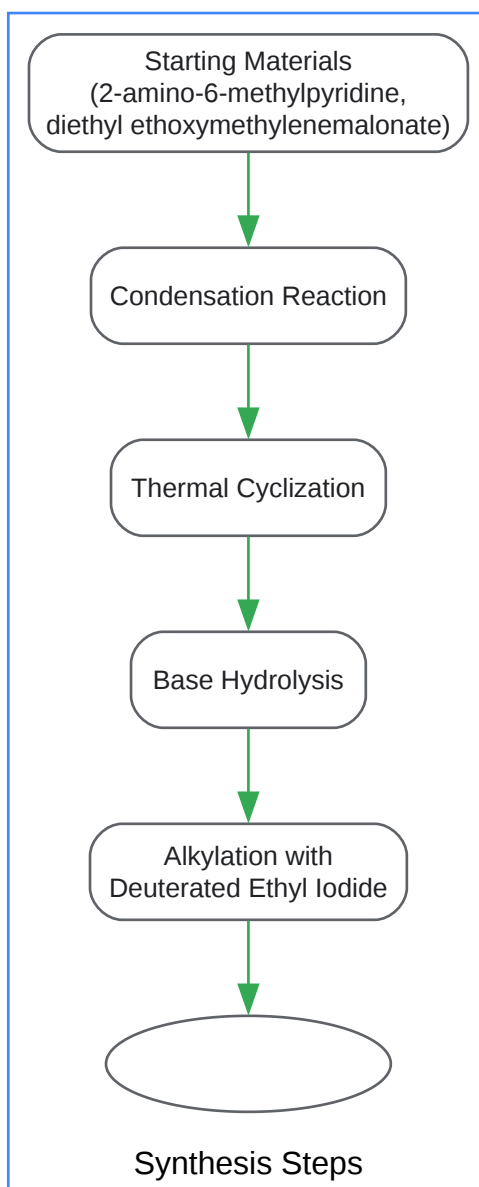


Figure 1: General Synthesis Workflow for Nalidixic Acid Analogs

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Figure 1: General Synthesis Workflow for Nalidixic Acid Analogs

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for determining the purity and concentration of Nalidixic Acid and its analogs.

- Column: A reverse-phase C18 column, such as Inertsil ODS 3V C18 (250 x 4.6 mm, 5 μ m), is commonly used.[\[11\]](#)
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.2M ammonium acetate, pH 4.0) and acetonitrile in a 48:52 (v/v) ratio.[\[11\]](#) For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[\[12\]](#)
- Detection: UV detection at a wavelength of 229 nm or 254 nm.[\[11\]](#)[\[13\]](#)
- Injection Volume: 20 μ L.[\[13\]](#)
- Flow Rate: A typical flow rate is around 1.0 mL/min.

The following diagram illustrates a typical HPLC workflow.

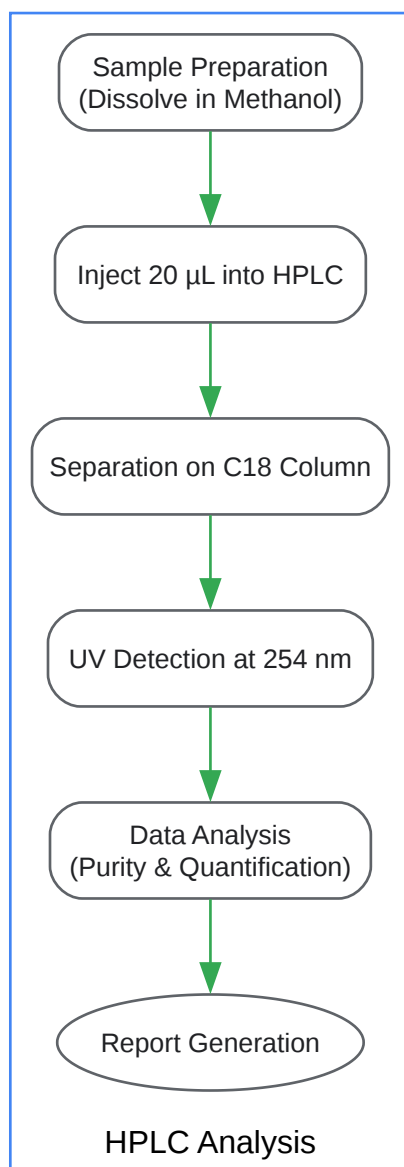


Figure 2: HPLC Analysis Workflow

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Figure 2: HPLC Analysis Workflow

Mechanism of Action: Inhibition of DNA Gyrase

Nalidixic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.^[14] These enzymes are crucial for DNA replication, repair, and recombination. The primary target in many Gram-negative bacteria is DNA gyrase.^[14]

The mechanism involves the following key steps:

- Binding to the DNA-Gyrase Complex: Nalidixic acid binds to the complex formed by DNA gyrase and DNA.[14]
- Stabilization of the Cleaved Complex: This binding stabilizes a transient state where the DNA is cleaved by the enzyme.[14]
- Inhibition of DNA Re-ligation: The drug prevents the re-ligation of the cleaved DNA strands. [14]
- Induction of Double-Strand Breaks: This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is lethal to the cell.[15]

The signaling pathway is depicted in the following diagram.

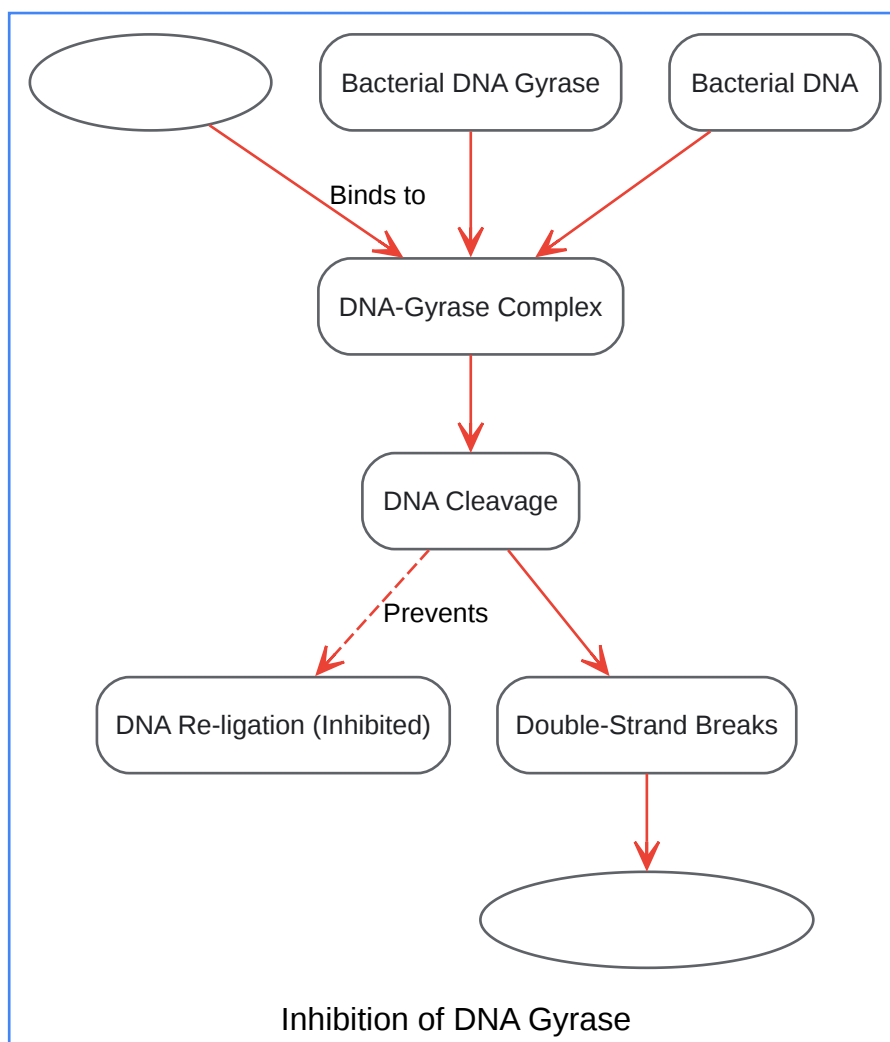


Figure 3: Mechanism of Action of Nalidixic Acid

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Figure 3: Mechanism of Action of Nalidixic Acid

This in-depth guide provides essential technical information on **Nalidixic Acid-d5** for researchers and scientists. The data presented here, compiled from various sources, should facilitate the effective use of this compound in research and development.

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